molecular formula C11H7ClO2S B6381011 5-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% CAS No. 1261955-51-4

5-(2-Formylthiophen-4-yl)-2-chlorophenol, 95%

Cat. No. B6381011
CAS RN: 1261955-51-4
M. Wt: 238.69 g/mol
InChI Key: JFKSZBQFGYCWHP-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% (hereafter referred to as 5-FTCP-95%) is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. It is a derivative of 2-chlorophenol, a phenolic compound, and has a molecular weight of approximately 246.59 g/mol. The compound has a yellowish-green appearance and is soluble in both water and organic solvents. 5-FTCP-95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, due to its unique properties.

Mechanism of Action

The exact mechanism of action of 5-FTCP-95% is still not fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450, and that it can be metabolized by these enzymes to form various metabolites. These metabolites are thought to be responsible for the various physiological and biochemical effects observed when the compound is administered.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTCP-95% have been studied extensively in recent years. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial activities. Additionally, the compound has been shown to have a significant effect on the metabolism of certain drugs and pharmaceuticals, as well as on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 5-FTCP-95% in laboratory experiments has a number of advantages and limitations. On the one hand, the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of laboratory experiments. On the other hand, the compound is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, the compound is potentially toxic and should be handled with care.

Future Directions

The potential applications of 5-FTCP-95% are vast and there are a number of future directions that could be explored. For example, further research could be done to explore the compound’s potential as an anti-cancer drug or to evaluate its potential as an anti-inflammatory agent. Additionally, further research could be done to further understand the compound’s mechanism of action and to explore its potential as an enzyme inhibitor. Additionally, further research could be done to explore the compound’s potential as a drug delivery system or to evaluate its potential as an antioxidant. Finally, further research could be done to explore the compound’s potential as a pesticide or to evaluate its potential as an anti-microbial agent.

Synthesis Methods

The synthesis of 5-FTCP-95% is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form a phenol-formaldehyde condensate. This condensate is then reacted with thiophene in the presence of an acid catalyst, such as sulfuric acid, to yield 5-FTCP-95%.

Scientific Research Applications

5-FTCP-95% has been used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds and materials, as well as in the synthesis of drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, 5-FTCP-95% has been used in the study of the mechanisms of action of various drugs and pharmaceuticals, as well as in the study of the biochemical and physiological effects of these compounds.

properties

IUPAC Name

4-(4-chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-2-1-7(4-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKSZBQFGYCWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685919
Record name 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261955-51-4
Record name 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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